molecular formula C20H16BrClFN3O B11275728 N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine

Cat. No.: B11275728
M. Wt: 448.7 g/mol
InChI Key: PVZAHQSSBSVSGB-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of Substituents: The bromo, fluoro, and chloro substituents can be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and Selectfluor.

    Pyrrolidine-1-carbonyl Group Addition: The pyrrolidine-1-carbonyl group can be introduced via an amide coupling reaction using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could be performed on the nitro or carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The halogen substituents (bromo, fluoro, chloro) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA. The molecular targets and pathways involved might include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    DNA Intercalation: Intercalating into DNA to disrupt replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinoline: The parent compound of the quinoline family.

    N-(4-Bromo-2-fluorophenyl)-6-chloroquinolin-4-amine: A structurally similar compound without the pyrrolidine-1-carbonyl group.

Uniqueness

N-(4-Bromo-2-fluorophenyl)-6-chloro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C20H16BrClFN3O

Molecular Weight

448.7 g/mol

IUPAC Name

[4-(4-bromo-2-fluoroanilino)-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H16BrClFN3O/c21-12-3-5-18(16(23)9-12)25-19-14-10-13(22)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)

InChI Key

PVZAHQSSBSVSGB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Br)F)Cl

Origin of Product

United States

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